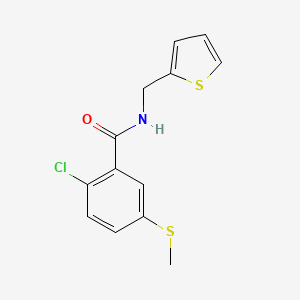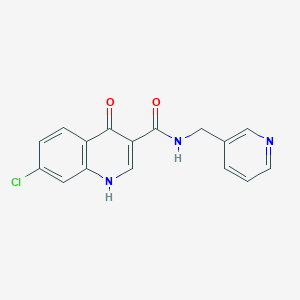![molecular formula C16H11BrN4OS B10978054 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B10978054.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazolo and thiophene rings in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Triazolo Ring: The triazolo ring can be synthesized via a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde under mild conditions.
Bromination of Benzo[b]thiophene: The benzo[b]thiophene moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzo[b]thiophene ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the triazolo or thiophene rings, depending on the reagents used.
Coupling Reactions: The carboxamide group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzo[b]thiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is investigated for its potential pharmacological properties. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings that can interact with light and electrons in unique ways.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazolo and thiophene rings can participate in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolo ring and are known for their diverse biological activities.
Benzo[b]thiophene Derivatives: These compounds are studied for their electronic properties and potential use in organic electronics.
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is unique due to the combination of the triazolo and thiophene rings, which can confer a distinct set of chemical and biological properties. This dual-ring system allows for a broader range of interactions and reactivity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C16H11BrN4OS |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-bromo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11BrN4OS/c17-11-4-5-12-10(7-11)8-13(23-12)16(22)18-9-15-20-19-14-3-1-2-6-21(14)15/h1-8H,9H2,(H,18,22) |
InChI Key |
FXQAAAVNCGOICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(S3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-[(benzylsulfanyl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10977986.png)
![(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10977990.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10977996.png)
![methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B10978009.png)
![Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10978012.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10978015.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10978018.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10978021.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10978033.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10978036.png)

